REACTION_CXSMILES
|
[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5](N)=[CH:4][C:3]=1[Cl:10].S(=O)(=O)(O)[OH:12].N([O-])=O.[Na+]>O>[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([OH:12])=[CH:4][C:3]=1[Cl:10] |f:2.3|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1Cl)N)Cl
|
Name
|
ice
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
stirring for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the reaction mixture is left
|
Type
|
ADDITION
|
Details
|
The reaction mixture is added rapidly to a mixture
|
Type
|
WAIT
|
Details
|
the reaction mixture is left
|
Type
|
STIRRING
|
Details
|
stirring at 160° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
crushed ice mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
is purified by chromatography on a column of silica gel
|
Type
|
WASH
|
Details
|
eluting with a 4/6 (v/v) cyclohexane/dichloromethane mixture
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |